Hydrazinecarboximidamide, 2,2'-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride involves the reaction of hydrazinecarboximidamide with a carbonyl compound under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involving this compound typically occur at the hydrazinecarboximidamide moiety, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride has several scientific research applications:
Cancer Research: It is used as an inhibitor of Chk2 to study the role of this kinase in cancer cell proliferation and survival. .
Cell Cycle Studies: Researchers use this compound to investigate the mechanisms of cell cycle regulation and DNA damage response.
Autophagy Research: It has been found to induce autophagy in certain cancer cell lines, making it a valuable tool for studying autophagy pathways
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride involves the inhibition of Chk2 kinase activity. This compound competes with ATP for binding to the active site of Chk2, thereby preventing its autophosphorylation and subsequent phosphorylation of downstream substrates. This inhibition disrupts the DNA damage response and cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride is unique in its selective inhibition of Chk2 over other kinases like Chk1. Similar compounds include:
4,4’-Diacetyldiphenylurea-bis(guanylhydrazone): Another Chk2 inhibitor with a different chemical structure.
NSC 109555: A bis-guanylhydrazone compound with similar inhibitory properties but different molecular targets
These compounds share similar inhibitory effects on Chk2 but differ in their chemical structures and specific molecular targets, highlighting the uniqueness of Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride .
Properties
CAS No. |
15427-75-5 |
---|---|
Molecular Formula |
C19H25ClN10O |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;hydrochloride |
InChI |
InChI=1S/C19H24N10O.ClH/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);1H/b26-11+,27-12+; |
InChI Key |
FPIKMLZWCUBRIP-NJFKTRIISA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C.Cl |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C.Cl |
Origin of Product |
United States |
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